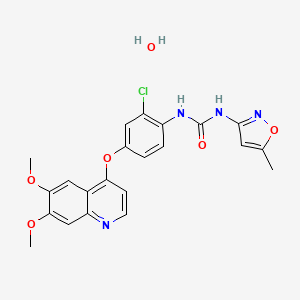

Tivozanib hydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWZGSZTIGEYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tivozanib Hydrate in Renal Cell Carcinoma: A Technical Guide to the Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular mechanism of tivozanib hydrate, a potent and selective tyrosine kinase inhibitor, in the context of renal cell carcinoma (RCC). It details the signaling pathways, quantitative measures of efficacy, and the experimental methodologies used to elucidate its function.

Introduction to Tivozanib and Renal Cell Carcinoma

Renal cell carcinoma (RCC) is a malignancy characterized by its high degree of vascularity. A key driver of this angiogenesis is the upregulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] In many cases of clear cell RCC, the most common subtype, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the accumulation of hypoxia-inducible factors (HIFs).[2] This, in turn, drives the overexpression of VEGF.[2]

Tivozanib is an orally bioavailable, potent, and highly selective inhibitor of VEGF receptors (VEGFRs).[3][4][5] It is designed to block the signaling cascade responsible for tumor angiogenesis, thereby inhibiting tumor growth and metastasis.[1][6] Its high selectivity for VEGFR-1, -2, and -3 distinguishes it from other multi-kinase inhibitors, potentially offering a more favorable tolerability profile.[3][7][8]

Core Mechanism of Action: VEGFR Inhibition

Tivozanib's primary mechanism of action is the potent and selective inhibition of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[5][6][9] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptors and preventing their phosphorylation at picomolar concentrations.[10][11] This blockade of phosphorylation is the critical step that halts downstream signaling.[3][10]

The consequences of inhibiting each receptor are:

-

VEGFR-1 Inhibition: Disrupts vessel morphogenesis and modulates endothelial cell proliferation.[6]

-

VEGFR-2 Inhibition: Blocks the primary pathway for VEGF-stimulated endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.[6]

-

VEGFR-3 Inhibition: Interferes with vascular network formation and endothelial sprouting.[6]

By comprehensively blocking all three receptors, tivozanib effectively shuts down the key pathways that tumors exploit to create new blood vessels, leading to anti-angiogenic and anti-tumor effects.[6][10]

Disruption of Downstream Signaling Pathways

Inhibition of VEGFR phosphorylation by tivozanib prevents the activation of multiple downstream signaling cascades critical for cancer cell function. The primary pathways affected include the Ras/MEK/ERK pathway, which governs cell proliferation, and the PI3K/Akt pathway, which is central to cell survival.

References

- 1. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tivozanib for the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Tivozanib: A New Hope for Treating Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of tivozanib on patient outcomes in treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Tivozanib Hydrate: A Deep Dive into its Structure-Activity Relationship for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Tivozanib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), has emerged as a significant therapeutic agent in the management of advanced renal cell carcinoma (RCC).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tivozanib hydrate, detailing the molecular interactions, quantitative inhibitory data, and experimental methodologies that underpin its clinical efficacy.

Core Structure and Mechanism of Action

Tivozanib is a quinoline urea derivative that exerts its anti-angiogenic effects by targeting the ATP-binding pocket of VEGFR tyrosine kinases.[3][4] Its chemical structure is N-{2-chloro-4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(5-methylisoxazol-3-yl)urea. The molecule's core components—the quinoline ring, the phenylurea linker, and the isoxazole moiety—each play a crucial role in its binding affinity and selectivity for VEGFRs.[5][6]

Tivozanib is a type II kinase inhibitor, meaning it binds to the "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine motif is flipped from its active conformation. This mode of binding contributes to its high selectivity for VEGFRs over other kinases.[7]

Structure-Activity Relationship (SAR)

The SAR of tivozanib and related quinoline-urea compounds highlights the importance of several structural features for potent VEGFR-2 inhibition:

-

Quinoline Scaffold: The 6,7-dimethoxy substitution on the quinoline ring is crucial for activity. These methoxy groups occupy a hydrophobic pocket in the kinase domain, enhancing binding affinity.[8]

-

Ether Linkage: The ether linkage connecting the quinoline and phenyl rings provides the correct orientation for the molecule to fit into the ATP-binding cleft.

-

Phenylurea Moiety: The urea group is a key pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Cys919 and the side chain of Glu885. The chlorine substituent on the phenyl ring further enhances binding affinity.[5][9]

-

Isoxazole Ring: The 5-methylisoxazole group occupies a hydrophobic region of the binding site, contributing to the overall potency. Modifications in this region can significantly impact inhibitory activity.[5]

Studies on related quinazoline-urea derivatives have shown that electron-withdrawing groups on the terminal phenyl ring generally enhance activity, while bulky substituents can be detrimental.[9]

Quantitative Kinase Inhibition Profile

Tivozanib is a potent inhibitor of all three VEGFRs with nanomolar efficacy. Its selectivity is a key feature, with significantly less activity against other tyrosine kinases at clinically relevant concentrations.[10][11]

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | 30 | [11][12] |

| VEGFR-2 (KDR) | 6.5 | [11][12] |

| VEGFR-3 (Flt-4) | 15 | [11][12] |

| c-Kit | ~65-163 | [13][14] |

| PDGFRβ | ~65-172 | [13][14] |

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay to determine the IC50 of tivozanib against VEGFR-2.

Objective: To quantify the concentration of tivozanib required to inhibit 50% of VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Tivozanib hydrate (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of tivozanib in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Setup: Add 5 µL of the diluted tivozanib or vehicle (DMSO) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a master mix containing VEGFR-2 kinase and the peptide substrate in kinase assay buffer. Add 10 µL of this master mix to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each tivozanib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR signaling pathway inhibited by tivozanib and a general workflow for its in vitro evaluation.

Caption: VEGFR signaling pathway inhibited by tivozanib.

Caption: General workflow for in vitro evaluation of tivozanib.

References

- 1. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Tivozanib: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Pharmacokinetics and Pharmacodynamics of Tivozanib Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib hydrate, a quinoline urea derivative, is a potent and selective oral tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Marketed under the brand name Fotivda®, it is indicated for the treatment of advanced renal cell carcinoma (RCC).[1][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tivozanib, presenting key data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows. Tivozanib's high selectivity for VEGFR-1, -2, and -3 is a key characteristic, potentially contributing to a more manageable safety profile compared to other TKIs.[2][5][6]

Pharmacodynamics: Mechanism of Action

Tivozanib exerts its therapeutic effect by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2] It achieves this by selectively targeting and inhibiting the phosphorylation of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[1][2][7] This blockade disrupts the downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[2] The inhibition of these pathways ultimately leads to reduced tumor vascularization, vascular permeability, and tumor growth.[8][9] In preclinical models, tivozanib has demonstrated potent anti-tumor activity across a range of cancer types.[9][10]

A key pharmacodynamic marker for tivozanib activity is an increase in blood pressure (hypertension), which is considered an on-target effect of VEGFR inhibition.[3][11] Clinical studies have shown a correlation between tivozanib exposure and increases in both systolic and diastolic blood pressure.[11] Another potential pharmacodynamic marker is the level of soluble VEGFR2 (sVEGFR2) in serum, which has been observed to decrease with tivozanib treatment, and this effect increases with greater drug exposure.[4]

Caption: Tivozanib inhibits the VEGF signaling pathway by blocking the phosphorylation of VEGFR-1, -2, and -3.

Pharmacokinetics

The pharmacokinetic profile of tivozanib is characterized by a long absorption time and a terminal half-life that supports once-daily oral administration.[12]

Absorption

Following oral administration, tivozanib is absorbed with a median time to maximum plasma concentration (Tmax) ranging from 2 to 24 hours.[1][12] A study in healthy volunteers who received a radiolabeled dose reported a mean Tmax of 10.9 hours.[13][14] The administration of tivozanib with a high-fat meal decreases the maximum concentration (Cmax) by approximately 23% but does not have a clinically significant effect on the total exposure (Area Under the Curve - AUC), indicating that the drug can be taken with or without food.[12][15]

Distribution

Tivozanib is highly bound to plasma proteins, at a rate of over 99%, primarily to albumin.[1][4] This binding is independent of the drug concentration.[16] The apparent volume of distribution (V/F) of tivozanib is approximately 123 L.[4]

Metabolism

Tivozanib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A1.[1][4] UGT-mediated glucuronidation also plays a role in its metabolism.[17] Despite being metabolized, over 90% of the circulating drug is in its unchanged form.[1][4] The identified metabolites are products of demethylation, hydroxylation, and N-oxidation, as well as glucuronides.[1]

Excretion

Tivozanib is primarily eliminated through the feces.[1][4] Following a single oral dose of radiolabeled tivozanib in healthy volunteers, approximately 79% of the administered dose was recovered in the feces (with 26% as unchanged drug), and about 12% was found in the urine, exclusively as metabolites.[4][13] No unchanged tivozanib is excreted in the urine.[13]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of tivozanib.

| Parameter | Value | Reference |

| Tmax (median) | 2 - 24 hours | [1][4] |

| Cmax (single 1.34 mg dose, healthy subjects) | 12.1 ± 5.67 ng/mL | [4] |

| AUC (single 1.34 mg dose, healthy subjects) | 1084 ± 417.0 ng·h/mL | [4] |

| Protein Binding | >99% (mainly to albumin) | [1][4] |

| Apparent Volume of Distribution (Vd/F) | 123 L | [4] |

| Apparent Clearance (CL/F) | ~0.75 L/h | [4] |

| Elimination Half-life (t½) | 4.5 - 5.1 days (~111 hours) | [1][4] |

| Primary Route of Elimination | Feces | [1][4] |

Drug Interactions

The co-administration of tivozanib with strong inducers or inhibitors of CYP3A4 can affect its pharmacokinetics.

-

Strong CYP3A4 Inducers: Co-administration with a strong CYP3A4 inducer like rifampicin can decrease the AUC and half-life of tivozanib by approximately 52% and 55%, respectively.[18] Therefore, the concomitant use of strong CYP3A4 inducers should be avoided if possible.[16]

-

Strong CYP3A4 Inhibitors: The co-administration of tivozanib with a strong CYP3A4 inhibitor, such as ketoconazole, does not result in clinically significant changes to its pharmacokinetics.[1][16]

Experimental Protocols

Pharmacokinetic Analysis: A Typical Workflow

The determination of tivozanib's pharmacokinetic parameters in clinical trials typically involves the following steps:

-

Study Design: A Phase I, open-label, single-dose, or multiple-dose study is conducted in healthy volunteers or patients with the target disease.

-

Dosing and Sample Collection: Participants receive a standardized oral dose of tivozanib. Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant like K2-EDTA. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of tivozanib and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Data Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, Vd/F, and CL/F.

Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug like tivozanib.

Pharmacodynamic Assessment: Blood Pressure Monitoring

In clinical trials, blood pressure is a key pharmacodynamic endpoint. It is typically monitored as follows:

-

Baseline Measurement: Blood pressure is measured at baseline before the initiation of tivozanib treatment.

-

Regular Monitoring: Measurements are taken at regular intervals throughout the treatment cycles (e.g., at each clinic visit).

-

Standardized Procedure: To ensure consistency, blood pressure is measured by trained personnel using a calibrated sphygmomanometer after the patient has been resting for a specified period (e.g., 5 minutes). Multiple readings may be taken and averaged.

-

Data Analysis: Changes from baseline in systolic and diastolic blood pressure are calculated and correlated with tivozanib exposure levels.

Relationship Between Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of tivozanib, particularly its long half-life, ensure sustained plasma concentrations, leading to continuous inhibition of VEGFRs.[2] This sustained target engagement is believed to be crucial for its anti-angiogenic and anti-tumor effects. The dose-proportional increase in exposure allows for predictable pharmacodynamic responses. The relationship between tivozanib's PK and PD is evident in the observed correlation between drug exposure and the magnitude of on-target effects like hypertension and the reduction in sVEGFR2 levels.[11]

Caption: The logical flow from Tivozanib administration and its PK properties to its PD effects.

Conclusion

Tivozanib hydrate exhibits a pharmacokinetic profile that is well-suited for its role as a once-daily oral anti-angiogenic agent. Its high selectivity for VEGFRs and sustained plasma concentrations contribute to its potent pharmacodynamic effects. A thorough understanding of its absorption, distribution, metabolism, excretion, and drug interaction potential is essential for its safe and effective use in the clinical setting. The correlation between its pharmacokinetic exposure and pharmacodynamic responses, such as hypertension, underscores the importance of monitoring these parameters to optimize therapy. Further research may continue to elucidate the nuances of its PK/PD relationship and identify biomarkers to personalize treatment.

References

- 1. Tivozanib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 3. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. actionkidneycancer.org [actionkidneycancer.org]

- 6. The role of tivozanib in advanced renal cell carcinoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fotivdahcp.com [fotivdahcp.com]

- 8. va.gov [va.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aveooncology.com [aveooncology.com]

- 12. benchchem.com [benchchem.com]

- 13. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effect of food on the pharmacokinetics of tivozanib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncologynewscentral.com [oncologynewscentral.com]

- 17. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cancer Drug Interactions from Radboud UMC and University of Liverpool [cancer-druginteractions.org]

Tivozanib Hydrate: A Technical Guide to its VEGFR-1, -2, and -3 Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivozanib, an oral quinoline urea derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] Its high affinity and specificity for these key mediators of angiogenesis underscore its clinical efficacy in the treatment of advanced renal cell carcinoma (RCC). This technical guide provides an in-depth overview of the VEGFR inhibition profile of tivozanib hydrate, detailing quantitative inhibitory data, the experimental protocols used for their determination, and the associated signaling pathways.

Quantitative Inhibition Profile

Tivozanib hydrate exhibits potent inhibitory activity against all three VEGFR isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various preclinical studies. It is important to note that the reported IC50 values can vary based on the specific assay format, such as cell-free enzymatic assays versus cell-based phosphorylation assays.

Cell-Free Kinase Inhibition

Cell-free assays measure the direct inhibitory effect of tivozanib on the kinase activity of purified or recombinant VEGFR enzymes. These assays typically quantify the phosphorylation of a substrate in the presence of ATP.

| Target | IC50 (nM) | Reference(s) |

| VEGFR-1 | 0.21 | [3] |

| VEGFR-2 | 0.16 | [3] |

| VEGFR-3 | 0.24 | [3] |

Cell-Based Receptor Phosphorylation Inhibition

Cell-based assays assess the ability of tivozanib to inhibit the autophosphorylation of VEGFRs within a cellular context, providing a more physiologically relevant measure of its activity. These assays often utilize human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFRs.

| Target | IC50 (nM) | Reference(s) |

| VEGFR-1 | 30 | [4][5] |

| VEGFR-2 | 6.5 | [4][5] |

| VEGFR-3 | 15 | [4][5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the VEGFR inhibition profile of tivozanib.

Cell-Free VEGFR Kinase Inhibition Assay (Example: TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate by a VEGFR kinase. A europium-labeled antibody detects the phosphorylated substrate, and when a second fluorescent acceptor molecule is brought into proximity, FRET occurs. The intensity of the FRET signal is proportional to the kinase activity.

Materials:

-

Recombinant human VEGFR-1, -2, or -3 kinase domain

-

Biotinylated polypeptide substrate (e.g., poly-Glu-Tyr)

-

ATP

-

Tivozanib hydrate (or other test compounds)

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of tivozanib hydrate in DMSO.

-

Add the VEGFR kinase, biotinylated substrate, and tivozanib dilutions to the microplate wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.

-

Incubate the plate at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each tivozanib concentration and determine the IC50 value using a suitable curve-fitting model.

Cell-Based VEGFR Autophosphorylation Assay (Example: ELISA-based)

This assay measures the inhibition of ligand-induced VEGFR autophosphorylation in whole cells.

Principle: Cells expressing VEGFRs are treated with tivozanib and then stimulated with a VEGF ligand. The amount of phosphorylated VEGFR is then quantified using a sandwich ELISA.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

VEGF-A (for VEGFR-1 and -2) or VEGF-C (for VEGFR-3)

-

Tivozanib hydrate

-

Lysis buffer containing protease and phosphatase inhibitors

-

Microplate pre-coated with a capture antibody specific for the VEGFR of interest

-

Detection antibody specific for the phosphorylated form of the VEGFR (conjugated to an enzyme like HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of tivozanib hydrate for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate VEGF ligand for a short period (e.g., 5-15 minutes) at 37°C.

-

Aspirate the medium and lyse the cells with lysis buffer.

-

Transfer the cell lysates to the pre-coated microplate and incubate to allow the capture antibody to bind the VEGFR.

-

Wash the plate to remove unbound components.

-

Add the HRP-conjugated anti-phospho-VEGFR antibody and incubate.

-

Wash the plate again.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Determine the IC50 value by plotting the absorbance against the tivozanib concentration.

Signaling Pathways and Mechanism of Action

VEGFRs are receptor tyrosine kinases that, upon binding to their respective VEGF ligands, dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. Tivozanib exerts its anti-angiogenic effects by binding to the ATP-binding pocket of the VEGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

VEGFR Signaling Pathway

Caption: VEGFR signaling pathway and the inhibitory action of tivozanib.

Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining the IC50 of tivozanib.

References

- 1. ulab360.com [ulab360.com]

- 2. clyte.tech [clyte.tech]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

In-Vitro Characterization of Tivozanib Hydrate: A Technical Guide

Introduction

Tivozanib, a quinoline urea derivative, is a potent and selective oral tyrosine kinase inhibitor (TKI) used for the treatment of advanced renal cell carcinoma (RCC).[1][2] Its hydrated form, Tivozanib hydrate, acts by targeting the vascular endothelial growth factor (VEGF) signaling pathway, which is a critical driver of tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] By selectively inhibiting VEGF receptors (VEGFRs), Tivozanib effectively suppresses angiogenesis and tumor growth.[1][3][4] This technical guide provides an in-depth overview of the in-vitro characterization of Tivozanib hydrate, detailing its mechanism of action, kinase inhibition profile, cellular effects, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

Tivozanib exerts its anti-angiogenic effects by inhibiting the phosphorylation of all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3.[3][5][6] These receptors are crucial for mediating the downstream effects of VEGF, which include endothelial cell proliferation, migration, and survival.[7] Tivozanib binds to the ATP-binding site of the VEGFRs, preventing their activation and blocking subsequent downstream signaling cascades, such as the MAPK pathway.[3][8] This targeted inhibition leads to a reduction in vascular permeability, a suppression of angiogenesis, and ultimately, the inhibition of tumor growth.[3][4]

Kinase Inhibition Profile

Tivozanib is distinguished by its high potency and selectivity for VEGFRs. In-vitro cell-free kinase assays have demonstrated its ability to inhibit VEGFR-1, -2, and -3 at nanomolar and even picomolar concentrations.[7][9] While it also shows activity against other kinases like c-Kit and platelet-derived growth factor receptor beta (PDGFR-β), these are inhibited at approximately 10-fold higher concentrations, underscoring its selectivity for the VEGF receptor family.[5][7][10][11]

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | 0.21 - 30 | [7][8][9][] |

| VEGFR-2 (KDR) | 0.16 - 6.5 | [7][8][9][] |

| VEGFR-3 (Flt-4) | 0.24 - 15 | [7][8][9][] |

| c-Kit | 1.63 | [7] |

| PDGFR-β | 1.72 | [7] |

Table 1: Summary of Tivozanib's in-vitro kinase inhibition (IC₅₀ values). Values can vary based on specific assay conditions, such as ATP concentration.

In-Vitro Cellular Effects

Tivozanib's inhibition of VEGFR signaling translates into potent anti-angiogenic effects in cellular assays.

Inhibition of Endothelial Cell Proliferation

Tivozanib effectively inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).[8] The anti-proliferative effect is dose-dependent and can be quantified using cell viability assays like the MTT assay. One study found the IC₅₀ for inhibition of VEGF-induced HUVEC proliferation to be 0.67 nM.[8]

Inhibition of Endothelial Cell Migration

Cell migration is a key step in angiogenesis. Tivozanib has been shown to inhibit the migration of HUVECs in a dose-dependent manner.[8] This is typically evaluated using a transwell or Boyden chamber assay, where the drug's ability to block chemotactic migration towards an attractant like VEGF is measured.

Inhibition of Downstream Signaling

Consistent with its mechanism of action, Tivozanib blocks the VEGF-stimulated phosphorylation of downstream signaling molecules. It selectively inhibits the phosphorylation of MAP kinases (ERK1 and ERK2) in endothelial cells with IC₅₀ values of 0.13 nM and 0.18 nM, respectively.[8]

| Cellular Activity | Cell Type | IC₅₀ (nM) | Reference(s) |

| Inhibition of Proliferation | HUVEC | 0.67 | [8] |

| Inhibition of ERK1 Phosphorylation | Endothelial Cells | 0.13 | [8] |

| Inhibition of ERK2 Phosphorylation | Endothelial Cells | 0.18 | [8] |

Table 2: Summary of Tivozanib's in-vitro cellular activity.

Experimental Protocols

The following sections detail standardized protocols for key in-vitro experiments used to characterize Tivozanib hydrate.

Cell-Free Kinase Assay Protocol (VEGFR Inhibition)

This assay quantifies the ability of Tivozanib to directly inhibit the enzymatic activity of a purified kinase.

Methodology:

-

Preparation: Recombinant human VEGFR-1, -2, or -3 enzyme is prepared in a kinase reaction buffer.

-

Compound Dilution: Tivozanib hydrate is serially diluted in DMSO to create a range of concentrations.

-

Reaction Initiation: The kinase, a specific peptide substrate, and Tivozanib (or vehicle control) are combined in the wells of a microplate. The reaction is initiated by adding ATP (e.g., at a concentration of 1 µM).[13]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by adding a solution such as EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or immunoassays with phospho-specific antibodies (ELISA).[9]

-

Data Analysis: The percentage of kinase inhibition is calculated for each Tivozanib concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay Protocol (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Tivozanib hydrate (and a vehicle control). Cells are often stimulated with an angiogenic factor like VEGF.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for proliferation.[14][15]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: After a 2-4 hour incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value for proliferation inhibition is then determined.

Endothelial Cell Migration Assay Protocol (Transwell Assay)

Also known as the Boyden chamber assay, this method assesses the chemotactic response of cells.[16][17]

Methodology:

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed into the wells of a 24-well plate.

-

Chemoattractant Addition: The lower chamber of each well is filled with medium containing a chemoattractant (e.g., VEGF).

-

Cell Preparation: Endothelial cells are serum-starved, harvested, and resuspended in a serum-free medium. Tivozanib hydrate at various concentrations (or vehicle) is added to the cell suspension.

-

Cell Seeding: The cell suspension is added to the upper chamber (the Transwell insert).

-

Incubation: The plate is incubated for 3-6 hours, allowing cells to migrate through the pores of the membrane towards the chemoattractant.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are gently removed with a cotton swab.

-

Fixation and Staining: The cells that have migrated to the lower side of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).[15]

-

Quantification: The stained cells are counted under a microscope, or the dye is eluted and its absorbance is measured to quantify the extent of migration.

-

Data Analysis: The number of migrated cells in the Tivozanib-treated groups is compared to the control group to determine the percentage of inhibition.

References

- 1. Tivozanib - Wikipedia [en.wikipedia.org]

- 2. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tivozanib? [synapse.patsnap.com]

- 4. fotivdahcp.com [fotivdahcp.com]

- 5. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. va.gov [va.gov]

- 7. aveooncology.com [aveooncology.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Tivozanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

Preclinical pharmacology of Tivozanib hydrate

An In-depth Technical Guide to the Preclinical Pharmacology of Tivozanib Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib hydrate, an oral quinoline urea derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2] It is a third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of tivozanib, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and oncology research.

Mechanism of Action

Tivozanib exerts its biological effects primarily through the highly specific inhibition of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[2][4] These receptors are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[2][4] By binding to the ATP-binding site of these receptors, tivozanib inhibits their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.[4] This disruption of the VEGF signaling pathway leads to a reduction in endothelial cell proliferation, migration, and vascular permeability, ultimately inhibiting tumor growth and progression.[4][5]

While tivozanib is highly selective for VEGFRs, it also exhibits inhibitory activity against other tyrosine kinases, such as c-Kit and platelet-derived growth factor receptor beta (PDGFR-β), albeit at higher concentrations.[2][6]

Signaling Pathway

The primary signaling pathway inhibited by tivozanib is the VEGF pathway. The binding of VEGF ligands to their receptors on endothelial cells initiates a signaling cascade that promotes angiogenesis. Tivozanib blocks this cascade at the receptor level.

In Vitro Pharmacology

Kinase Inhibition

Tivozanib is a potent inhibitor of VEGFR-1, -2, and -3. In biochemical assays, tivozanib demonstrated subnanomolar to nanomolar inhibitory activity against these receptors. Its selectivity for VEGFRs is significantly higher compared to other kinases.

| Target Kinase | IC₅₀ (nM) | Reference |

| VEGFR-1 | 0.21 - 30 | [2][7][8][9] |

| VEGFR-2 | 0.16 - 6.5 | [2][7][8][9] |

| VEGFR-3 | 0.24 - 15 | [2][7][8][9] |

| c-Kit | 1.63 - 78 | [2][7] |

| PDGFR-β | 1.72 - 49 | [2][7] |

IC₅₀ values can vary depending on the specific assay conditions.

Cellular Activity

In cellular assays, tivozanib effectively inhibits VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs). It has been shown to inhibit the phosphorylation of MAPKs (ERK1 and ERK2) in endothelial cells in a ligand-dependent manner.

In Vivo Pharmacology

Antitumor Efficacy in Xenograft Models

Tivozanib has demonstrated robust antitumor activity in a variety of human tumor xenograft models in mice and rats. Oral administration of tivozanib has been shown to inhibit tumor growth, angiogenesis, and vascular permeability in models of renal, breast, lung, colon, ovarian, pancreas, and prostate cancer.[2][3][8][9]

| Tumor Model | Animal Model | Tivozanib Dose | Tumor Growth Inhibition (TGI) | Reference |

| Renal Cell Carcinoma | Athymic Rats | 1 mg/kg/day (oral) | >85% | [7] |

| Breast Cancer (MX-1) | Nude Mice | 20 mg/kg/day (oral) | Robust TGI | [10] |

| Choroidal Neovascularization | C57BL/6 Mice | 1 mg/kg/day (oral) | 80.7% reduction in CNV lesions | [11] |

| HER2-driven Breast Tumors | Chimeric Mice | 5 mg/kg/day (oral) | Significant survival benefit | [12] |

| KRAS/EGFR-driven Lung Tumors | Chimeric Mice | Not specified | Significant survival benefit | [12] |

Anti-angiogenic Effects

Preclinical studies have confirmed the anti-angiogenic effects of tivozanib in vivo. In rodent models, tivozanib treatment led to a decrease in microvessel density within tumor xenografts and a reduction in VEGFR-2 phosphorylation in the tumor endothelium.[3] Furthermore, delayed-contrast MRI studies in rodents have shown that tivozanib reduces tumor vascular hyperpermeability.[9]

Preclinical Pharmacokinetics

Tivozanib exhibits a pharmacokinetic profile that supports once-daily oral administration.[13] It is characterized by a long absorption time and a half-life that varies across species.

| Animal Species | Key Pharmacokinetic Parameters | Reference |

| Mice | Tmax: ~8 hours | [7] |

| Rats | Dose-proportional exposure | [7] |

| Rabbits (pigmented) | Elimination half-life (retina/choroid): 247.5 hours; (serum): 49.7 hours | [4] |

| Monkeys | Dose-proportional exposure | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of tivozanib.

Experimental Workflow for Preclinical Evaluation

A typical workflow for the preclinical assessment of a tyrosine kinase inhibitor like tivozanib involves a series of in vitro and in vivo experiments to determine its potency, selectivity, efficacy, and pharmacokinetic properties.

VEGFR Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of tivozanib against VEGFR kinases.

Materials:

-

Recombinant human VEGFR-1, -2, and -3 kinases

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide)

-

Tivozanib hydrate dissolved in DMSO

-

96-well plates

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

-

Prepare serial dilutions of tivozanib in kinase buffer. A typical concentration range would be from 0.01 nM to 1 µM.

-

In a 96-well plate, add the VEGFR kinase and substrate solution to each well.

-

Add the serially diluted tivozanib or a DMSO control to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the tivozanib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Tumor Xenograft Study (In Vivo)

Objective: To evaluate the antitumor efficacy of tivozanib in a human tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Human cancer cell line (e.g., renal cell carcinoma)

-

Cell culture medium and supplements

-

Matrigel (optional, for subcutaneous injection)

-

Tivozanib hydrate formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Culture the human cancer cells to the desired number.

-

Implant the tumor cells into the flank of the immunocompromised mice, either by subcutaneous injection of a cell suspension (often mixed with Matrigel) or by surgical implantation of a tumor fragment.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer tivozanib orally to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the tivozanib-treated group compared to the control group.

Conclusion

The preclinical data for tivozanib hydrate strongly support its role as a potent and selective inhibitor of VEGFRs with significant anti-angiogenic and antitumor activity. Its efficacy across a broad range of tumor models, combined with a pharmacokinetic profile suitable for oral dosing, has provided a solid foundation for its clinical development. This guide summarizes the key preclinical findings and provides detailed experimental frameworks that are essential for the continued investigation and understanding of tivozanib and other novel anti-angiogenic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. karger.com [karger.com]

- 6. Impact of tivozanib on patient outcomes in treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Tivozanib in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aveooncology.com [aveooncology.com]

- 11. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aveooncology.com [aveooncology.com]

- 13. Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tivozanib Hydrate: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib, a quinoline urea derivative, is a potent and selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1] Marketed as Fotivda®, it is primarily indicated for the treatment of advanced renal cell carcinoma (RCC).[1] Tivozanib's mechanism of action is centered on the suppression of angiogenesis by selectively inhibiting all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[1] This technical guide provides an in-depth overview of tivozanib hydrate's target engagement and binding affinity, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

Tivozanib functions as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of VEGFRs.[2] This competitive inhibition prevents the phosphorylation and subsequent activation of these receptors, which are critical for tumor angiogenesis—the formation of new blood vessels that supply nutrients and oxygen to tumors.[2] By blocking the VEGF signaling pathway, tivozanib effectively hinders endothelial cell proliferation, migration, and survival, leading to a reduction in tumor vascularity and growth.[2][3] The primary downstream signaling pathways inhibited by tivozanib include the MAPK, PI3K/Akt, and PLCγ pathways.[2]

Binding Affinity and Target Engagement: Quantitative Data

Tivozanib exhibits high potency and selectivity for VEGFRs, with inhibitory concentrations in the nanomolar and even picomolar range. This high affinity allows for effective blockade of VEGFR-mediated signaling with a reduced potential for off-target effects.[2][4]

| Target | Assay Type | Metric | Value | Reference |

| VEGFR-1 (Flt-1) | Cell-free kinase assay | IC50 | 30 nM | [5] |

| Cell-free kinase assay | IC50 | 0.21 nmol/L | [6] | |

| Inhibition of phosphorylation | IC50 | 0.16-0.24 nM | [5] | |

| VEGFR-2 (KDR) | Cell-free kinase assay | IC50 | 6.5 nM | [5] |

| Cell-free kinase assay | IC50 | 0.16 nmol/L | [6] | |

| Inhibition of phosphorylation | IC50 | 0.16-0.24 nM | [5] | |

| VEGFR-3 (Flt-4) | Cell-free kinase assay | IC50 | 15 nM | [5] |

| Cell-free kinase assay | IC50 | 0.24 nmol/L | [6] | |

| Inhibition of phosphorylation | IC50 | 0.16-0.24 nM | [5] | |

| c-Kit | Inhibition of phosphorylation | IC50 | ~10-fold higher than for VEGFR-2 | [7] |

| PDGFR-β | Inhibition of phosphorylation | IC50 | ~10-fold higher than for VEGFR-2 | [7] |

| ERK1 | VEGF-stimulated phosphorylation in endothelial cells | IC50 | 0.13 nM | [5] |

| ERK2 | VEGF-stimulated phosphorylation in endothelial cells | IC50 | 0.18 nM | [5] |

| HUVEC Proliferation | VEGF-induced | IC50 | 0.67 nM | [5] |

Table 1: Tivozanib Binding Affinity and Inhibitory Activity

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding affinity and target engagement of tivozanib.

Cell-Free Kinase Assay

This assay determines the direct inhibitory effect of tivozanib on the enzymatic activity of purified VEGFR kinases.

Protocol:

-

Reagents: Recombinant human VEGFR-1, -2, and -3 kinase domains, ATP, appropriate kinase buffer, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and tivozanib.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add varying concentrations of tivozanib (or vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 1 µM).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA-based assays with phospho-specific antibodies or luminescence-based ATP detection assays.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the tivozanib concentration.

-

Determine the IC50 value, which is the concentration of tivozanib that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based VEGFR Phosphorylation Assay

This assay measures the ability of tivozanib to inhibit the phosphorylation of VEGFRs within a cellular context, providing a more physiologically relevant assessment of its activity.

Protocol:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines in appropriate growth medium until they reach a suitable confluency.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Tivozanib Treatment: Pre-incubate the cells with various concentrations of tivozanib (or vehicle control) for a specified time (e.g., 1-2 hours).

-

VEGF Stimulation: Stimulate the cells with a specific concentration of recombinant human VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR2 Tyr1175).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and/or a housekeeping protein like GAPDH or β-actin.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total VEGFR-2.

-

Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition.

-

Plot the percentage of inhibition of VEGFR phosphorylation against the logarithm of the tivozanib concentration to determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of tivozanib on the viability and proliferation of endothelial cells, which is a downstream functional consequence of VEGFR inhibition.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Tivozanib Treatment: Replace the medium with fresh medium containing various concentrations of tivozanib (or vehicle control).

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a suitable method:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

MTS/XTT Assays: These are similar to the MTT assay but the formazan product is soluble, eliminating the need for a solubilization step.

-

ATP-based Assays: Measure the amount of ATP present, which correlates with the number of metabolically active cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the tivozanib concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of tivozanib in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., renal cell carcinoma cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions regularly using calipers and calculate the tumor volume.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer tivozanib orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation:

-

Continue to monitor tumor growth in all groups throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor volumes between the tivozanib-treated and control groups.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by tivozanib and the workflows of the experimental protocols described above.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

Tivozanib Hydrate: An In-Depth Technical Guide to Off-Target Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target molecular effects of Tivozanib hydrate, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. While highly selective for its primary targets, Tivozanib exhibits a range of off-target activities that are crucial to understand for a complete safety and efficacy profile. This document summarizes quantitative data on its kinase inhibition profile, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development.

Quantitative Analysis of Tivozanib's Kinase Inhibition Profile

Tivozanib is recognized for its high potency against VEGFR-1, -2, and -3. However, comprehensive kinase profiling reveals inhibitory activity against a broader spectrum of kinases, particularly at higher concentrations. The following tables summarize the in vitro inhibitory activity of Tivozanib against its primary targets and a range of off-target kinases.

Table 1: Inhibitory Activity of Tivozanib against Primary VEGFR Targets

| Target | IC50 (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | 0.21, 30 | [1][2] |

| VEGFR-2 (KDR/Flk-1) | 0.16, 6 | [1] |

| VEGFR-3 (Flt-4) | 0.24, 15 | [1] |

Table 2: Off-Target Kinase Inhibition Profile of Tivozanib

| Off-Target Kinase | IC50 (nM) | Percent Inhibition (%) @ Concentration | Reference(s) |

| c-Kit | 78 | ≥ 50% @ 10 nM | [1] |

| PDGFR-α | 40 | - | [1] |

| PDGFR-β | 49 | - | [1] |

| EphB2 | 24 | - | [2] |

| BRK | 48 | ≥ 50% @ 100 nM | [1] |

| Tie2 | 78 | - | [2] |

| JAK3 | - | ≥ 50% @ 10 nM | [1] |

| CSF1R | - | ≥ 50% @ 10 nM | [1] |

| Abl1 | - | ≥ 50% @ 10 nM | [1] |

| Multiple Kinases | - | 39 kinases inhibited by ≥ 50% @ 100 nM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Tivozanib's molecular interactions.

In Vitro Biochemical Kinase Inhibition Assay (Radiolabeled ATP Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.

Materials:

-

Recombinant human kinase (e.g., c-Kit, PDGFR-β)

-

Kinase-specific substrate peptide or protein

-

Tivozanib hydrate, serially diluted in DMSO

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Unlabeled ATP

-

Phosphocellulose filter plates (e.g., P81)

-

0.5% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a kinase reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.

-

Add serially diluted Tivozanib or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final concentration typically at or near the Km for ATP).

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.

-

Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound [γ-³²P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each Tivozanib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5][6][7]

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a non-radioactive, high-throughput assay that measures kinase activity based on fluorescence resonance energy transfer (FRET).

Materials:

-

Recombinant human kinase

-

Biotinylated kinase substrate

-

Tivozanib hydrate, serially diluted in DMSO

-

Kinase reaction buffer

-

ATP

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

-

HTRF-compatible microplate reader

Procedure:

-

Dispense serially diluted Tivozanib or DMSO into the wells of a microplate.

-

Add the kinase and biotinylated substrate to the wells and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at room temperature.

-

Stop the reaction and initiate detection by adding the HTRF detection reagents in a buffer containing EDTA. The europium-labeled antibody will bind to the phosphorylated substrate, and the streptavidin-XL665 will bind to the biotin moiety of the substrate.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

-

Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

The ratio of the emission at 665 nm to 620 nm is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and IC50 values as described for the radiometric assay.[8][9][10][11][12]

Visualization of Off-Target Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Tivozanib's off-target interactions.

Caption: Tivozanib's off-target inhibition of the c-Kit signaling pathway.

Caption: Tivozanib's off-target inhibition of the PDGFR-β signaling pathway.

Caption: A logical workflow for characterizing Tivozanib's off-target effects.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]

- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. revvity.com [revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. google.com [google.com]

Methodological & Application

Tivozanib Hydrate in Murine Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of tivozanib hydrate in mouse models for preclinical cancer research. The included protocols are based on established methodologies and published studies to ensure reproducibility and accuracy in experimental design.

Introduction to Tivozanib Hydrate

Tivozanib is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][][3][4][5] By inhibiting these receptors, tivozanib effectively blocks the VEGF signaling pathway, a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.[1][6][7] Its high selectivity for VEGFRs may contribute to a more favorable safety profile compared to other TKIs with broader target ranges.[1] Preclinical studies in various mouse xenograft models have demonstrated significant anti-tumor activity, leading to its investigation and approval for certain human cancers.[6]

Quantitative Data Summary

The following tables summarize the dosages and administration schedules of tivozanib hydrate used in various mouse models as reported in preclinical studies.

Table 1: Tivozanib Hydrate Monotherapy in Mouse Xenograft Models

| Tumor Model (Cell Line) | Mouse Strain | Tivozanib Hydrate Dose (mg/kg/day) | Administration Route | Treatment Schedule | Key Findings |

| Calu-6 (Lung Carcinoma) | Athymic Nude | 0.04 - 1 | Oral | Daily for 14-21 days | Inhibition of tumor growth, angiogenesis, and vascular permeability.[3] |

| MX-1 (Breast Cancer) | Nude | 20 | Oral | Daily | Robust tumor growth inhibition. |

| Her2-engineered (Breast Cancer) | Nude | 5 | Oral | Daily | Modest tumor growth inhibition. |

| Choroidal Neovascularization | C57BL/6 | 1 | Oral | Daily | Suppressed development and regression of established CNV. |

Table 2: Tivozanib Hydrate in Combination Therapy in Mouse Xenograft Models

| Tumor Model (Cell Line) | Mouse Strain | Tivozanib Hydrate Dose (mg/kg/day) | Combination Agent(s) & Dose | Administration Route | Treatment Schedule | Key Findings |

| Her2-engineered (Breast Cancer) | Nude | 5 | Capecitabine (300 mg/kg/day) | Oral | Tivozanib: Daily; Capecitabine: 14 days on, 7 days off | Complete tumor growth inhibition. |

| MX-1 (Breast Cancer) | Nude | 20 | 5-FU (100 mg/kg) or Docetaxel (10 mg/kg) | Oral (Tivozanib), TBD (Chemo) | Tivozanib: Daily; Chemo: Weekly for 3 weeks | Enhanced anti-cancer effects compared to monotherapy. |

Experimental Protocols

Preparation of Tivozanib Hydrate for Oral Administration

Materials:

-

Tivozanib hydrate powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of tivozanib hydrate powder.

-

Dissolve the powder in 100% DMSO to create a concentrated stock solution. Tivozanib hydrate is soluble in DMSO at approximately 25 mg/mL.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in dissolution.

-

Store the stock solution at -20°C for long-term storage.

-

-

Working Solution Preparation (for daily use):

-

Aqueous-based vehicle:

-

Thaw the DMSO stock solution.

-

For a final solution with a low percentage of DMSO (e.g., <10%), dilute the stock solution in sterile PBS (pH 7.2).

-

It is recommended to prepare this working solution fresh daily and not to store it for more than one day.

-

-

Oil-based vehicle:

-

Thaw the DMSO stock solution.

-

Dilute the stock solution in corn oil to the final desired concentration.

-

-

Vortex the working solution thoroughly before each administration to ensure a homogenous suspension.

-

Subcutaneous Xenograft Tumor Model Protocol (Example: Calu-6)

Materials:

-

Calu-6 human lung carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile PBS

-

Trypsin-EDTA

-

Matrigel®

-

Athymic nude mice (4-6 weeks old)

-

1 mL syringes with 27-gauge needles

-

Digital calipers

Protocol:

-

Cell Preparation:

-

Culture Calu-6 cells in complete medium until they reach 70-80% confluency.

-

Harvest the cells by trypsinization, followed by neutralization with complete medium.

-

Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the athymic nude mice.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow.

-

Measure the tumor dimensions 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

Oral Administration of Tivozanib Hydrate

Materials:

-

Prepared tivozanib hydrate working solution

-

Appropriate sized oral gavage needles (e.g., 20-22 gauge, straight or curved)

-

1 mL syringes

Protocol:

-

Animal Handling:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.

-

-

Gavage Procedure:

-

Draw the calculated dose of the tivozanib working solution into a 1 mL syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

-

Gently advance the needle until it reaches the stomach.

-

Slowly administer the solution.

-

Carefully withdraw the gavage needle.

-

Monitor the mouse for a short period after administration to ensure there are no signs of distress.

-

Visualizations

Tivozanib Signaling Pathway

Caption: Tivozanib inhibits VEGFR, blocking downstream PI3K/Akt and MAPK signaling to reduce angiogenesis.

Experimental Workflow for Tivozanib Efficacy Study

Caption: Workflow for evaluating tivozanib efficacy in a subcutaneous mouse xenograft model.

Tivozanib Dosage and Anti-Tumor Effect Relationship

Caption: The logical relationship between increasing tivozanib dosage and the resulting anti-tumor effect.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Tivozanib Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib, marketed under the brand name Fotivda, is a potent and selective oral inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2][3] It effectively targets VEGFR-1, VEGFR-2, and VEGFR-3, playing a crucial role in the inhibition of angiogenesis, a key process in tumor growth and metastasis.[2][4][5] Tivozanib has received approval for the treatment of advanced renal cell carcinoma (RCC).[1][5] These application notes provide detailed protocols for the preparation and use of Tivozanib hydrate in a cell culture setting to facilitate research into its mechanism of action and therapeutic potential.

Physicochemical Properties and Solubility

Tivozanib hydrate is a crystalline solid.[6] Understanding its solubility is critical for preparing accurate and effective concentrations for in vitro experiments.

| Solvent | Solubility | Notes |

| DMSO | ~2 mg/mL to 100 mg/mL | Solubility in DMSO can vary. It is recommended to use fresh, moisture-free DMSO.[7][8] Sonication or warming to 37°C can aid dissolution.[9] |

| Dimethylformamide (DMF) | ~30 mg/ml | Can be used as an alternative to DMSO. |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.2 mg/ml in a 1:4 DMF:PBS solution) | For aqueous solutions, it is recommended to first dissolve Tivozanib in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[6] |

| Water | Insoluble | |

| Ethanol | Insoluble |

Mechanism of Action

Tivozanib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of VEGFRs, which prevents their phosphorylation and subsequent activation.[2] This blockade disrupts the downstream signaling cascades, including the MAPK, PI3K/Akt, and PLCγ pathways, which are essential for endothelial cell proliferation, migration, and survival.[2] The inhibition of these pathways ultimately leads to a reduction in angiogenesis and tumor growth.[4][10] While highly selective for VEGFRs, Tivozanib can also inhibit other kinases such as c-kit and PDGFR-β at higher concentrations.[11][12][13]

Experimental Protocols

Preparation of Tivozanib Hydrate Stock Solution (10 mM in DMSO)

Materials:

-

Tivozanib hydrate (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile pipette tips

Procedure:

-